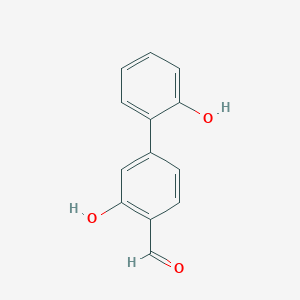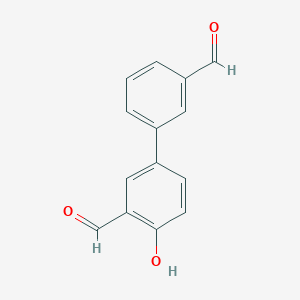
4-(4-Formylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formylphenyl)-2-formylphenol, 95% (4FPF) is an organic compound with a molecular formula of C14H12O3. It is a white solid with a melting point of 118-120°C and a boiling point of 268-270°C. 4FPF is soluble in ethanol, methanol, and acetone, and is insoluble in water. It is a derivatives of hydroxybenzaldehyde and is used in the synthesis of a variety of organic compounds. It is also used as a reagent in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Formylphenyl)-2-formylphenol, 95% involves the condensation of 4-hydroxybenzaldehyde and formic acid. In the presence of an alkaline catalyst, such as potassium hydroxide, the two reactants undergo a condensation reaction to form a white solid product with a melting point of 118-120°C and a boiling point of 268-270°C.
Biochemical and Physiological Effects
4-(4-Formylphenyl)-2-formylphenol, 95% has been found to have antibacterial, antifungal, and antiviral activity. It has also been found to inhibit the growth of certain types of cancer cells. In addition, 4-(4-Formylphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Formylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its availability in a variety of solvents. The disadvantages of using 4-(4-Formylphenyl)-2-formylphenol, 95% in laboratory experiments include its low solubility in water and its high boiling point.
Orientations Futures
For the use of 4-(4-Formylphenyl)-2-formylphenol, 95% include the development of new synthetic methods for the synthesis of arylboronic acids and aryl-substituted benzoic acids. Additionally, further research into the biochemical and physiological effects of 4-(4-Formylphenyl)-2-formylphenol, 95% could lead to the development of new drugs and treatments for various diseases. Finally, further research into the mechanism of action of 4-(4-Formylphenyl)-2-formylphenol, 95% could lead to the development of new catalysts for the synthesis of organic compounds.
Méthodes De Synthèse
The synthesis method of 4-(4-Formylphenyl)-2-formylphenol, 95% involves the use of an alkaline-catalyzed condensation reaction between 4-hydroxybenzaldehyde and formic acid. The reaction is carried out in a solvent such as ethanol, methanol, or acetone. The reaction yields a white solid product with a melting point of 118-120°C and a boiling point of 268-270°C.
Applications De Recherche Scientifique
4-(4-Formylphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of arylboronic acids, which are used in the synthesis of a variety of organic molecules, such as drugs and polymers. In addition, 4-(4-Formylphenyl)-2-formylphenol, 95% has been used in the synthesis of aryl-substituted benzoic acids, which are used in the synthesis of a variety of organic molecules, such as drugs and polymers.
Propriétés
IUPAC Name |
5-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQBULFBZNKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685052 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1111132-36-5 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














